

Verdiperstat: A Comparative Analysis of Experimental Findings in Neurodegenerative Disease

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Verdiperstat

Cat. No.: B1683814

[Get Quote](#)

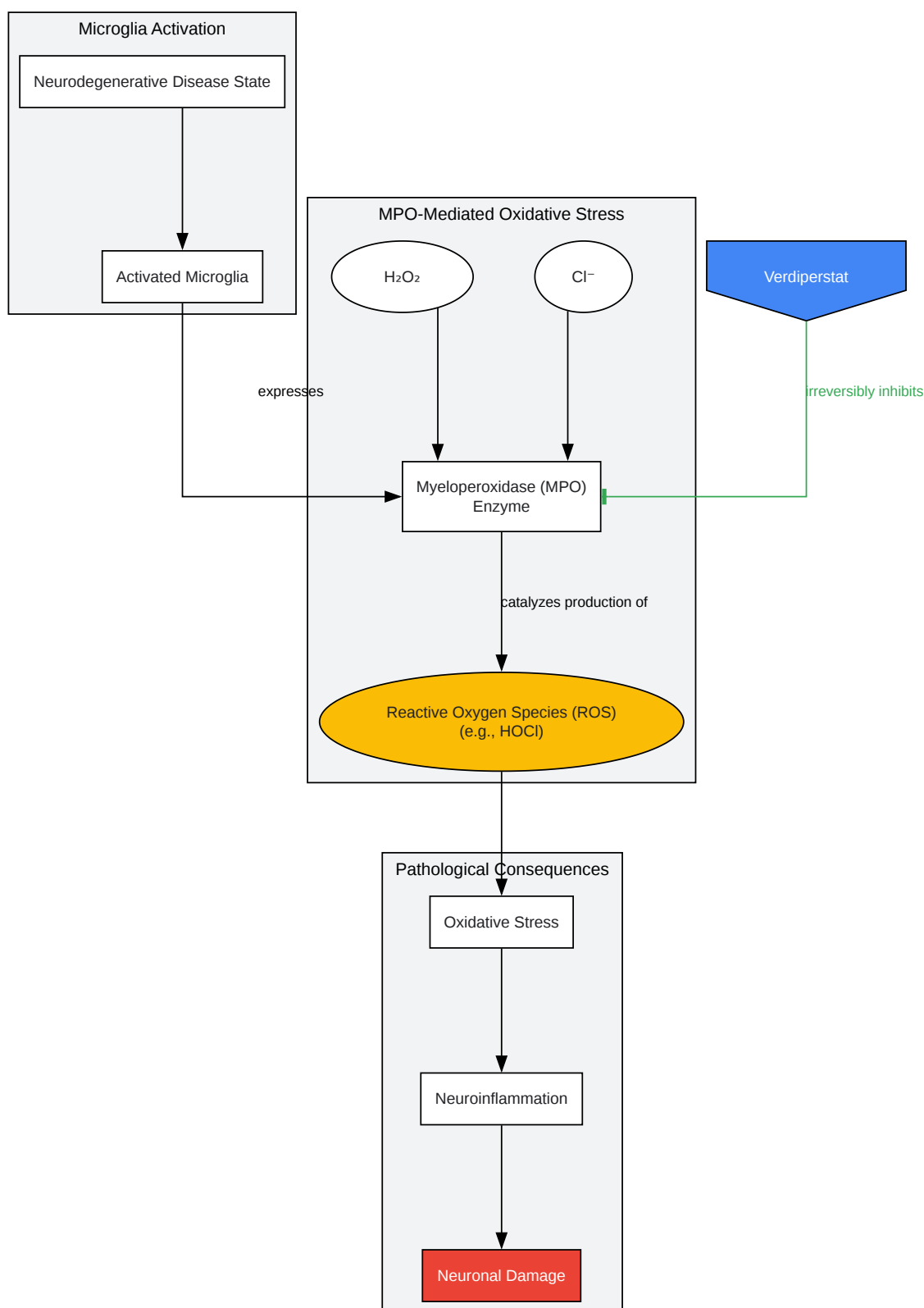
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental findings related to **Verdiperstat**, an investigational myeloperoxidase (MPO) inhibitor, with a focus on its application in neurodegenerative diseases. The information is compiled from published preclinical and clinical trial data to aid researchers in understanding its mechanism of action and clinical outcomes.

Mechanism of Action: Targeting Neuroinflammation

Verdiperstat is a first-in-class, brain-penetrant, irreversible inhibitor of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils and microglia.^[1] In neurodegenerative diseases such as Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS), activated microglia in the central nervous system express MPO, which contributes to oxidative stress and neuroinflammation, leading to neuronal damage.^[2] By inhibiting MPO, **Verdiperstat** aims to reduce the production of reactive oxygen species (ROS) and other cytotoxic molecules, thereby mitigating neuroinflammation and protecting neurons from further damage.^{[3][4]}

Signaling Pathway of Verdiperstat



[Click to download full resolution via product page](#)

Caption: **Verdiperstat**'s mechanism of action in inhibiting MPO-mediated neuroinflammation.

Clinical Trial Findings

Verdiperstat has been evaluated in Phase 3 clinical trials for both Multiple System Atrophy (MSA) and Amyotrophic Lateral Sclerosis (ALS). Despite a strong mechanistic rationale, both trials failed to meet their primary efficacy endpoints.

M-STAR Trial for Multiple System Atrophy (MSA)

The M-STAR study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of **Verdiperstat** in patients with MSA.[\[5\]](#)

Experimental Protocol: M-STAR Trial (NCT03952806)

- Objective: To evaluate the disease-modifying effect of **Verdiperstat** in participants with MSA.[\[6\]](#)
- Design: A randomized, double-blind, placebo-controlled, parallel-group study.[\[5\]](#)
- Participants: 336 ambulatory participants aged 40-80 years with a diagnosis of possible or probable MSA.[\[5\]](#)
- Intervention: Participants were randomized (1:1) to receive either **Verdiperstat** (600 mg twice daily) or a matching placebo for 48 weeks.[\[5\]](#)
- Primary Efficacy Endpoint: Change from baseline to Week 48 on the modified Unified MSA Rating Scale (UMSARS).[\[5\]](#)
- Key Secondary Endpoints: Included Clinical Global Impression of Improvement, and motor/non-motor subscales of the MSA-Quality of Life questionnaire.[\[5\]](#)

Quantitative Data from the M-STAR Trial

Outcome Measure	Verdiperstat (n=168)	Placebo (n=168)	p-value
Change from Baseline in modified UMSARS at Week 48 (Mean; 95% CI)	0.35 (-0.60, 1.30)	---	0.47[5]
Adverse Events (Reported by at least 1 participant)	95.2%	92.9%	N/A[6]

Note: The primary endpoint of change from baseline in modified UMSARS was not met.

HEALEY ALS Platform Trial for Amyotrophic Lateral Sclerosis (ALS)

Verdiperstat was one of the initial investigational treatments evaluated in the HEALEY ALS Platform Trial, a multicenter, randomized, double-blind, placebo-controlled study.[3]

Experimental Protocol: HEALEY ALS Platform Trial (NCT04297683, **Verdiperstat** arm: NCT04436510)

- Objective: To determine the safety, tolerability, and efficacy of **Verdiperstat** in adults with ALS.[7]
- Design: A perpetual platform trial design with shared placebo data across multiple regimens. [7]
- Participants: 167 adult participants with a diagnosis of clinically possible, probable, laboratory-supported probable, or definite ALS.[7]
- Intervention: Participants were randomized (3:1) to receive either oral **Verdiperstat** (600 mg twice daily) or a matching placebo for 24 weeks.[7]
- Primary Efficacy Outcome: Change from baseline through week 24 in disease severity, as measured by a joint model of the ALS Functional Rating Scale-Revised (ALSFRS-R) and

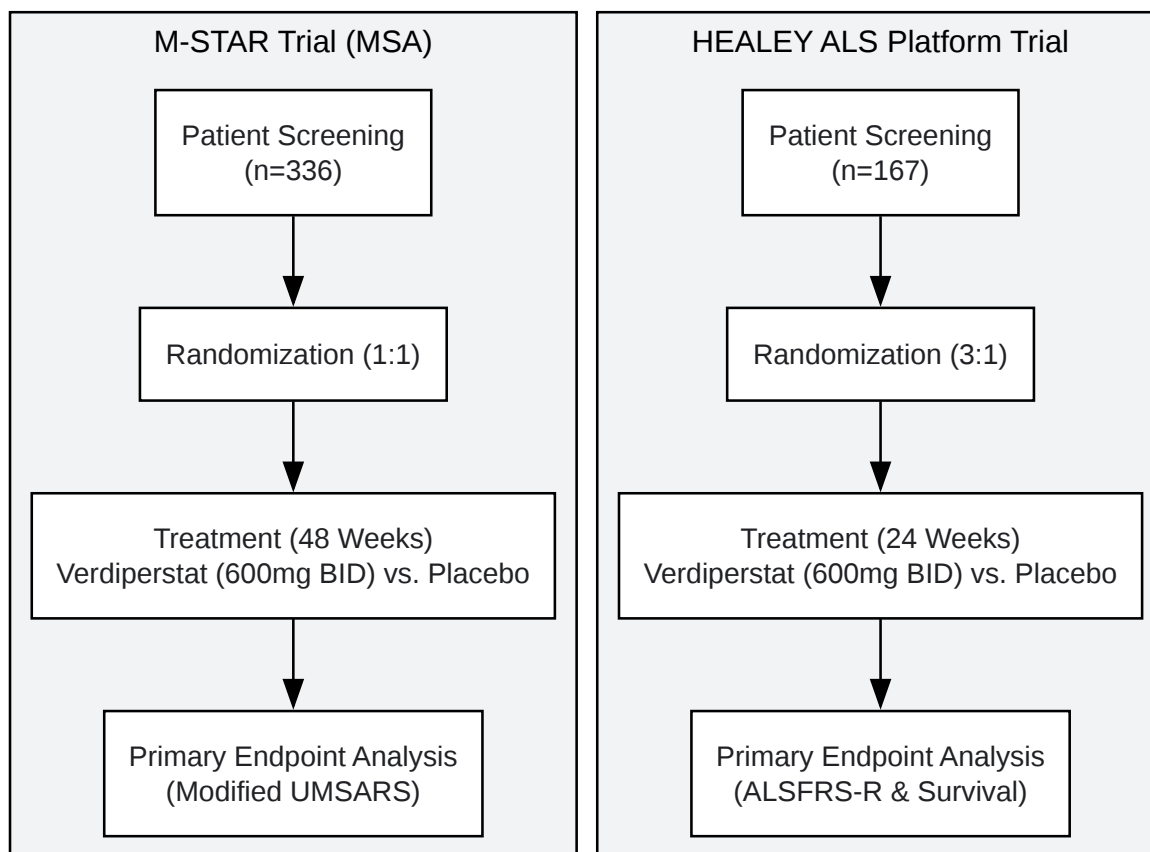
survival. The treatment effect was quantified by the disease rate ratio (DRR), with a DRR of less than 1 indicating a slowing in disease progression.^[7]

Quantitative Data from the HEALEY ALS Platform Trial

Outcome Measure	Verdiperstat (n=126)	Placebo (n=41)
Disease Rate Ratio (DRR) (95% Credible Interval)	0.98 (0.77-1.24) ^[7]	N/A
Estimated Slowing of Progression vs. Placebo (95% Credible Interval)	2% (-23% to 24%) ^[7]	N/A
Participants Completing the Trial	78% ^[7]	N/A
Common Adverse Events	Nausea, insomnia, elevated thyrotropin levels ^[7]	N/A

Note: The primary efficacy outcome was not met, indicating that **Verdiperstat** was unlikely to alter disease progression in ALS.^[7]

Experimental Workflow: Phase 3 Clinical Trials



[Click to download full resolution via product page](#)

Caption: Simplified workflow for the Phase 3 clinical trials of **Verdiperstat** in MSA and ALS.

Comparison with Alternative Treatments

Direct comparative experimental data from head-to-head trials of **Verdiperstat** against other disease-modifying therapies for MSA and ALS are not available from the published literature. The current treatment landscape for both diseases relies primarily on symptomatic and supportive care.

Alternatives for Multiple System Atrophy (MSA):

Currently, there are no approved disease-modifying therapies for MSA.[8] Treatment focuses on managing symptoms and may include:

- Dopaminergic agents (e.g., levodopa): For parkinsonian symptoms, although the response is often poor.[9]
- Midodrine or droxidopa: For neurogenic orthostatic hypotension.[10]
- Physical and occupational therapy: To manage motor symptoms.[11]

Other investigational approaches for MSA target different pathological mechanisms, such as alpha-synuclein aggregation (e.g., Lu AF82422) and neuroinflammation through different pathways.[12][13]

Alternatives for Amyotrophic Lateral Sclerosis (ALS):

Several drugs are in development for ALS, targeting various mechanisms.[14] Approved treatments that provide modest benefits include:

- Riluzole: An anti-glutamate agent that can extend survival by a few months.
- Edaravone: An antioxidant that may slow the decline in physical function.
- AMX0035 (Relyvrio): A combination of sodium phenylbutyrate and taurursodiol, which has shown to slow disease progression and extend survival.

The HEALEY ALS Platform Trial is designed to efficiently test multiple investigational drugs in parallel, and other agents such as CNM-Au8 and pridopidine have also been evaluated within this framework.

Summary and Conclusion

Verdiperstat, a potent MPO inhibitor, was developed to target neuroinflammation and oxidative stress in neurodegenerative diseases. While preclinical studies suggested a potential benefit, the pivotal Phase 3 clinical trials in both Multiple System Atrophy (M-STAR) and Amyotrophic Lateral Sclerosis (HEALEY ALS Platform Trial) did not demonstrate a statistically significant slowing of disease progression compared to placebo. The safety profile was generally consistent with previous trials.

For researchers, the experience with **Verdiperstat** underscores the challenge of translating a promising mechanism of action into clinical efficacy for complex neurodegenerative disorders.

The negative outcomes of these large-scale trials provide valuable data for the field and highlight the need for further understanding of the intricate pathologies of MSA and ALS to identify more effective therapeutic targets. The HEALEY ALS Platform Trial, in particular, serves as an important model for accelerating the evaluation of new therapies for neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disease-Modifying Therapies for Multiple System Atrophy: Where Are We in 2022? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Myeloperoxidase to Reduce Neuroinflammation in X-Linked Dystonia Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biohaven's Verdiperstat Falls Flat in Multiple System Atrophy - BioSpace [biospace.com]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Biohaven's Verdiperstat, An Oral Myeloperoxidase Inhibitor, Selected For Platform Trial Collaboration At Massachusetts General Hospital's Healey & AMG Center For Amyotrophic Lateral Sclerosis (ALS) - BioSpace [biospace.com]
- 9. Microglia and Reactive Oxygen Species Are Required for Behavioral Susceptibility to Chronic Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activated microglia induce the production of reactive oxygen species and promote apoptosis of co-cultured retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Biohaven Provides Update On Phase 3 Trial And Multiple System Atrophy (MSA) Program - BioSpace [biospace.com]

- 14. biospective.com [biospective.com]
- To cite this document: BenchChem. [Verdiperstat: A Comparative Analysis of Experimental Findings in Neurodegenerative Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683814#replicating-published-verdiperstat-experimental-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com